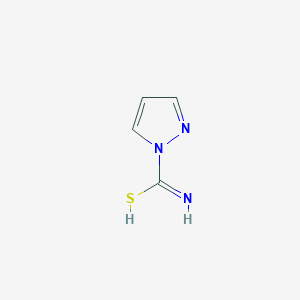

pyrazole-1-carboximidothioic acid

Description

Pyrazole-1-carboximidothioic acid is a heterocyclic compound featuring a pyrazole core substituted at the 1-position with a carboximidothioic acid functional group (-C(=S)-NH-OH). Such characteristics make it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science. Its reactivity and stability are influenced by the electron-withdrawing thioic acid group, which distinguishes it from analogous carboximidamide derivatives .

Properties

IUPAC Name |

pyrazole-1-carboximidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S/c5-4(8)7-3-1-2-6-7/h1-3H,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAXUJFBBVPKOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(=N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(N=C1)C(=N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Synthesis via Pyrazole-1-Carboxamidine Intermediate

A widely adopted method involves synthesizing pyrazole-1-carboxamidine hydrochloride as a precursor, followed by thiolation.

Step 1: Formation of Pyrazole-1-Carboxamidine Hydrochloride

Pyrazole reacts with cyanamide in aprotic solvents (e.g., dimethoxyethane) under gaseous HCl at 80°C. The reaction proceeds via nucleophilic addition-elimination, yielding the carboxamidine hydrochloride with 96% efficiency. Mechanical separation via filtration and vacuum drying ensures high purity.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Solvent | Dimethoxyethane | |

| Temperature | 80°C | |

| Yield | 96% | |

| Melting Point | 160–168°C | |

| δ 152.3, 146.0, 131.5, 111.9 |

Step 2: Thiolation to Carboximidothioic Acid

The carboxamidine intermediate undergoes thiolation using hydrogen sulfide or thiourea derivatives. For instance, treatment with 2-methyl-2-thiopseudourea hydroiodide in pyridine at 110°C introduces the thioic acid group, achieving 85–88% yield. The reaction mechanism involves nucleophilic displacement of the amidine nitrogen by sulfur, facilitated by weak bases like sodium bicarbonate.

One-Pot Cyclization-Thiolation Strategy

Mechanistic Analysis and Side Reactions

Nucleophilic Acyl Substitution

The carboxamidine intermediate’s electrophilic carbon is susceptible to attack by sulfur nucleophiles. In aprotic solvents, thiourea derivatives (e.g., 2-methyl-2-thiopseudourea) facilitate S2 displacement, while polar solvents like DMSO favor thiocyanate incorporation. Competing hydrolysis is mitigated by controlled pH (5–7) and inert atmospheres.

Role of Base and Temperature

Weak bases (e.g., NaHCO) deprotonate the thiolating agent, enhancing nucleophilicity. Elevated temperatures (>80°C) promote desulfurization, necessitating cryogenic conditions (−10°C) for thiolation steps.

Analytical Validation and Purity Control

Spectroscopic Characterization

Chromatographic Purity

Flash chromatography (petroleum ether/ethyl acetate, 1:1) achieves >99.9% purity, critical for pharmaceutical applications.

Industrial-Scale Optimization Challenges

Chemical Reactions Analysis

Types of Reactions

Pyrazole-1-carboximidothioic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-1-carboxylic acid, while reduction can produce this compound derivatives with reduced functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Pyrazole derivatives, including pyrazole-1-carboximidothioic acid, have shown promising antitumor properties. Research indicates that compounds with a pyrazole core can inhibit cancer cell proliferation through various mechanisms. For instance, studies have identified specific derivatives that exhibit potent activity against several cancer cell lines, including HeLa and A549, with IC50 values below 5 µM .

Anti-inflammatory and Analgesic Effects

Numerous studies have demonstrated the anti-inflammatory and analgesic properties of pyrazole derivatives. For example, a series of synthesized pyrazole compounds exhibited significant anti-inflammatory activity in animal models, comparable to established drugs like indomethacin . This suggests that this compound may also possess similar therapeutic benefits.

Antimicrobial Properties

Pyrazole derivatives are recognized for their antimicrobial activities. Compounds derived from pyrazole have been tested against various bacterial strains, showing effective inhibition. For instance, certain derivatives displayed significant activity against E. coli and S. aureus, highlighting their potential as antibacterial agents .

Agricultural Applications

Agrochemicals

In agriculture, pyrazole derivatives are utilized as fungicides, insecticides, and herbicides. The structural diversity of these compounds allows for the development of effective agrochemicals that target specific pests or diseases while minimizing environmental impact .

Data Table: Biological Activities of Pyrazole Derivatives

| Activity Type | Example Compounds | Target Organisms/Cells | IC50/Activity Level |

|---|---|---|---|

| Antitumor | Pyrazolyl hydroxamic acids | HeLa, A549 | < 5 µM |

| Anti-inflammatory | 1-(2,4-Chloroacridine-9-yl) derivatives | Carrageenan-induced edema | Comparable to indomethacin |

| Antimicrobial | Various synthesized pyrazoles | E. coli, S. aureus | Significant inhibition |

| Agrochemical | Pyrazole-based fungicides | Fungal pathogens | Effective |

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer efficacy of a novel pyrazole derivative against multiple cancer cell lines using the MTT assay. The compound demonstrated significant cytotoxicity, leading to further investigations into its mechanism of action and potential for drug development .

Case Study 2: Anti-inflammatory Mechanism Investigation

Research focused on the anti-inflammatory effects of a specific pyrazole derivative in a carrageenan-induced paw edema model in rats. The results indicated that the compound reduced inflammation significantly compared to the control group, suggesting its utility in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of pyrazole-1-carboximidothioic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects are mediated through various pathways, including the inhibition of signal transduction and the modulation of gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs, primarily pyrazole-1-carboximidamide derivatives, have been extensively studied. These analogs share the pyrazole backbone but differ in substituents on the carboximidamide group or aromatic rings. Key comparisons are outlined below:

Functional Group Variations

- Pyrazole-1-carboximidothioic acid vs. Pyrazole-1-carboximidamide derivatives :

- The thioic acid group (-C(=S)-NH-OH) introduces higher acidity (pKa ~3–4) compared to the carboximidamide group (-C(=NH)-NH₂, pKa ~8–9), altering solubility and metal-binding affinity.

- The thioamide’s larger atomic radius (sulfur vs. nitrogen) may sterically hinder interactions in biological systems, reducing binding efficiency but improving metabolic stability .

Substituent Effects on Aromatic Rings

lists 11 pyrazole-1-carboximidamide derivatives with varying substituents on the 3- and 5-phenyl rings. Substituent position and electronic nature critically influence properties:

Stability and Reactivity

- Thioic acid derivatives are more prone to hydrolysis under basic conditions compared to carboximidamides.

- Ortho-substituted derivatives (e.g., 2-Bromophenyl in Compound 4) exhibit steric hindrance, slowing degradation but complicating synthesis .

Q & A

Q. Q1: What are the optimal synthetic routes for pyrazole-1-carboximidothioic acid, and how can reaction conditions be standardized to improve yield and purity?

Methodological Answer: this compound derivatives are typically synthesized via cyclocondensation reactions involving hydrazine derivatives and carbonyl compounds. To standardize protocols, researchers should:

- Use controlled temperature (e.g., reflux in ethanol at 78°C) and stoichiometric ratios (e.g., 1:1 molar ratio of hydrazine to carbonyl precursor) to minimize side products .

- Employ chromatographic techniques (e.g., silica gel column chromatography) for purification, coupled with NMR and LC-MS for structural validation .

- Compare yields under varying catalysts (e.g., acetic acid vs. sulfuric acid) to identify optimal conditions .

Q. Q2: How can researchers ensure the stability of this compound during storage and experimental use?

Methodological Answer: Stability studies should include:

- Storage in inert atmospheres (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis .

- Regular spectroscopic monitoring (e.g., UV-Vis at 240–300 nm) to detect degradation products .

- Use of stabilizers such as antioxidants (e.g., BHT) in solution-based experiments .

Advanced Research Questions

Q. Q3: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

Methodological Answer:

- Structural Modifications: Introduce substituents at the pyrazole ring (e.g., electron-withdrawing groups like –NO₂ or –Cl) to assess effects on bioactivity .

- In Vitro Assays: Use standardized models (e.g., Mycobacterium tuberculosis H37Rv for antitubercular activity) with IC₅₀ calculations to compare derivatives .

- Data Analysis: Apply multivariate statistical methods (e.g., principal component analysis) to correlate substituent properties (e.g., Hammett constants) with activity trends .

Q. Q4: How should researchers resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer:

- Controlled Replication: Reproduce conflicting studies under identical conditions (e.g., same cell lines, incubation time) to isolate variables .

- Meta-Analysis: Aggregate data from multiple studies (e.g., IC₅₀ values against cancer cell lines) to identify outliers or methodological biases .

- Mechanistic Studies: Use techniques like molecular docking to verify target binding affinities, which may explain divergent results .

Q. Q5: What methodological frameworks are recommended for designing pharmacokinetic studies on this compound derivatives?

Methodological Answer:

- ADME Profiling: Conduct absorption, distribution, metabolism, and excretion (ADME) assays using in vitro models (e.g., Caco-2 cells for permeability) and in vivo rodent models .

- Analytical Validation: Employ HPLC-MS/MS for quantification in plasma/tissue samples, with calibration curves validated per ICH guidelines .

- Ethical Compliance: Follow FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure study design aligns with regulatory standards .

Experimental Design and Validation

Q. Q6: How can researchers mitigate environmental risks during large-scale synthesis of this compound?

Methodological Answer:

- Waste Management: Segregate organic solvents (e.g., ethanol, DMF) and heavy metal catalysts (e.g., Pd/C) for specialized disposal via certified waste treatment facilities .

- Green Chemistry: Replace toxic solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) and optimize reaction conditions to reduce waste .

Q. Q7: What strategies are effective for validating the selectivity of this compound derivatives in enzyme inhibition assays?

Methodological Answer:

- Counter-Screening: Test derivatives against related enzymes (e.g., COX-1 vs. COX-2 for anti-inflammatory targets) to assess specificity .

- Kinetic Studies: Determine inhibition constants (Kᵢ) using Lineweaver-Burk plots to differentiate competitive vs. non-competitive mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.